molecular formula HNO6S2-2 B14499727 Imidodisulfate CAS No. 64647-46-7

Imidodisulfate

Cat. No.: B14499727
CAS No.: 64647-46-7
M. Wt: 175.15 g/mol
InChI Key: VKHQYTLHHOQKSC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imidodisulfate can be synthesized through various methods. One common approach involves the reaction of ammonium sulfate with sulfuric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imidodisulfate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various sulfur-containing compounds.

    Reduction: Under specific conditions, it can be reduced to simpler sulfur compounds.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include sulfamic acid derivatives, which are valuable intermediates in various chemical processes .

Scientific Research Applications

Imidodisulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which imidodisulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This makes it a versatile reagent in both organic and inorganic chemistry .

Comparison with Similar Compounds

  • Hydroxyimidodisulfate
  • Hydroxysulfamate
  • N-nitrosohydroxylamine-N-sulfonate

Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For instance, hydroxythis compound and hydroxysulfamate have different functional groups that limit their reactivity in certain conditions. N-nitrosohydroxylamine-N-sulfonate, on the other hand, has a different nitrogen-sulfur configuration, making it suitable for different applications .

Properties

CAS No.

64647-46-7

Molecular Formula

HNO6S2-2

Molecular Weight

175.15 g/mol

IUPAC Name

N-sulfonatosulfamate

InChI

InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2

InChI Key

VKHQYTLHHOQKSC-UHFFFAOYSA-L

Canonical SMILES

N(S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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